

"analytical methods for the determination of Cr(III) concentration"

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Compound of Interest		
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An overview of robust analytical methodologies is essential for the accurate quantification of trivalent chromium [Cr(III)], a species with significantly different biological and toxicological properties compared to its hexavalent counterpart, Cr(VI). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the most prevalent and effective techniques for Cr(III) determination.

General Considerations for Cr(III) Analysis

The determination of Cr(III) concentration is often not direct. Many analytical methods are designed to detect either total chromium or the highly toxic Cr(VI) species. Consequently, a common strategy for Cr(III) quantification involves a two-step process:

- Direct measurement of the Cr(VI) concentration in a sample aliquot.
- Measurement of the total chromium concentration in a second aliquot, which requires an oxidative pre-treatment step to convert all Cr(III) present into Cr(VI).
- Calculation of the Cr(III) concentration by subtracting the Cr(VI) concentration from the total chromium concentration.[1][2]

It is critical to prevent the interconversion of Cr(III) and Cr(VI) during sample collection, storage, and preparation to ensure accurate speciation.[3] Factors like sample pH, presence of reducing or oxidizing agents, and matrix composition can influence the stability of chromium species.[3]



Method 1: UV-Visible Spectrophotometry

Application Note

UV-Visible Spectrophotometry is a widely accessible and cost-effective method for chromium analysis. The most common approach relies on the reaction of Cr(VI) with 1,5-diphenylcarbazide (DPC) in an acidic medium to form a magenta-colored complex with a maximum absorbance around 540 nm.[1][4] Since DPC reacts selectively with Cr(VI), determining Cr(III) requires its prior oxidation to Cr(VI).[1] This method is robust for water samples but can be susceptible to interference from other metal ions like Fe(III), which can be mitigated by adding masking agents.[1]

Quantitative Data

Parameter	Value	Reference
Wavelength (λmax)	540 nm	[1]
Linear Range	0.05 - 2.0 mg/L	Varies by instrument
Detection Limit	~0.014 µg/dm³ (with preconcentration)	[5]
Interferences	Fe(III), V(V), Mo(VI), Hg(II)	[1]

Experimental Protocol

1. Reagents and Materials

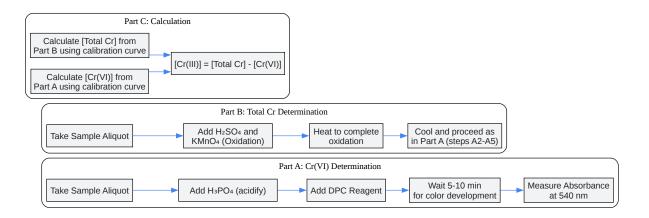
- Stock Cr(VI) Standard Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 150°C for one hour, in deionized water and dilute to 1 L.
- Stock Cr(III) Standard Solution (1000 mg/L): Dissolve 7.69 g of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 0.01 M nitric acid and dilute to 1 L.[1]
- 1,5-Diphenylcarbazide (DPC) Solution (0.05% w/v): Dissolve 50 mg of DPC in 100 mL of acetone. Store in a dark bottle in the refrigerator.[1]
- Phosphoric Acid (H₃PO₄) Solution (1 M): Dilute concentrated H₃PO₄ as required.[1]



- Potassium Permanganate (KMnO₄) Solution (0.1 N): Oxidizing agent for converting Cr(III) to Cr(VI).
- Sulfuric Acid (H₂SO₄) Solution (1:3 v/v): For acidification during the oxidation step.[4]

2. Instrumentation

- UV-Visible Spectrophotometer (e.g., Shimadzu UV-160) capable of measuring absorbance at 540 nm.[1]
- Volumetric flasks, pipettes, and other standard laboratory glassware. All glassware should be acid-washed (soaked in 0.1 M HNO₃ for 24 hours) to prevent contamination.[1]
- 3. Experimental Workflow



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Caption: Workflow for Cr(III) determination via UV-Vis Spectrophotometry.



4. Detailed Procedure

- Part A: Determination of Cr(VI)
 - Pipette a known volume of the sample into a 100 mL volumetric flask.
 - Add 3 mL of 1 M H₃PO₄.[1]
 - Add 3 mL of 0.05% DPC solution and mix well.[1]
 - Dilute to the mark with deionized water and allow the solution to stand for 5-10 minutes for full color development.[1]
 - Measure the absorbance at 540 nm against a reagent blank.
 - Determine the concentration using a calibration curve prepared from standard Cr(VI) solutions.
- Part B: Determination of Total Chromium (Cr(III) + Cr(VI))
 - Pipette a known volume of the sample into a beaker.
 - Add H₂SO₄ (e.g., 0.2 mL of 1:3 v/v) and a few drops of KMnO₄ solution until a faint pink color persists.[4]
 - Gently heat the solution for about 10-20 minutes to ensure complete oxidation of Cr(III) to Cr(VI).[4][6]
 - Cool the solution to room temperature.
 - Transfer the solution to a 100 mL volumetric flask and proceed with steps A2-A6 as described above for Cr(VI) determination.[1]
- Part C: Calculation of Cr(III)
 - The concentration of Cr(III) is calculated by subtracting the concentration of Cr(VI) (from Part A) from the total chromium concentration (from Part B).[1]



Method 2: Ion Chromatography (IC)

Application Note

Ion Chromatography, especially when coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), is a highly sensitive and specific method for chromium speciation. [7] It allows for the simultaneous separation and quantification of Cr(III) and Cr(VI). Since Cr(III) typically exists as a cation and Cr(VI) as an anion (chromate), a common strategy involves chelating Cr(III) with a ligand like ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA).[7][8] This forms a stable anionic Cr(III)-ligand complex, which can then be separated from the Cr(VI) anion on an anion-exchange column.[7][8] This method is the basis for standard procedures like ISO 24384 and is suitable for low-level detection in various water matrices.[7][8]

Quantitative Data

Parameter	Value (IC-ICP-MS)	Reference
Detection Limit (MDL)	Cr(III): 2.5 ng/L, Cr(VI): 2.6 ng/L	[8]
Linear Range	0.01 - 10 μg/L	[8][9]
Recovery	99.7% for Cr(III), 114.0% for Cr(VI) (spiked tap water)	[7]
Precision (%RSD)	< 1% (retention time stability)	[9]

Experimental Protocol

1. Reagents and Materials

- Cr(III) and Cr(VI) Stock Standards (1 mg/L): Prepared in deionized water or dilute nitric acid.
 [8]
- Eluent/Mobile Phase: Typically an ammonium nitrate solution buffered to a specific pH (e.g., pH 9 ± 0.1).[7]



- Chelating Agent: 0.025 M EDTA solution.[8]
- 2. Instrumentation
- Ion Chromatography (IC) system (e.g., Metrohm or Dionex) equipped with a pump, autosampler, and an anion-exchange column (e.g., Metrosep Carb 2).[7][10]
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS) (e.g., Agilent 7700 Series) for detection.[11]
- 3. Experimental Workflow



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Caption: Workflow for simultaneous Cr(III) and Cr(VI) analysis by IC-ICP-MS.

- 4. Detailed Procedure
- Calibration Standards Preparation: Prepare a series of mixed calibration solutions containing both Cr(III) and Cr(VI) in the desired concentration range (e.g., 0.01 to 10 μg/L).[8]
- Sample and Standard Pre-treatment:
 - For each standard or sample, place a known volume (e.g., 800 μL) into an HPLC vial.
 - $\circ~$ Add the chelating agent (e.g., 100 μL of 0.025 M EDTA).[8]
 - Fill to the final volume (e.g., 1 mL) with the mobile phase.[8]
 - Allow sufficient time for chelation to occur (typically within one hour).[8]



• Chromatographic Separation:

- Set up the IC system with the appropriate anion-exchange column and eluent conditions (isocratic flow).[7]
- Inject the prepared sample/standard into the IC system.
- The anionic Cr(III)-EDTA complex and the CrO₄²⁻ anion will be separated on the column based on their retention times.

• ICP-MS Detection:

- The eluent from the IC column is introduced directly into the ICP-MS.
- Monitor the intensity of chromium isotopes (e.g., ⁵²Cr and ⁵³Cr) over time.

Data Analysis:

- A chromatogram is generated, showing distinct peaks for the Cr(III)-EDTA complex and Cr(VI).
- Calculate the peak areas for each species.
- Quantify the concentration of Cr(III) and Cr(VI) in the sample by comparing their peak areas to the calibration curves generated from the standards.

Method 3: Atomic Absorption Spectrometry (AAS)

Application Note

Atomic Absorption Spectrometry, particularly with a graphite furnace atomizer (GFAAS), offers high sensitivity for determining total chromium concentrations.[12] For Cr(III) speciation, AAS is typically coupled with a pre-analysis separation technique, such as solvent extraction or ion exchange. A common method involves forming a complex of Cr(III) with a chelating agent like ammonium pyrrolidine dithiocarbamate (APDC) and selectively extracting it into an organic solvent such as methyl isobutyl ketone (MIBK).[13] The concentration of Cr(III) in the extract is then determined by GFAAS. Total chromium can be measured in the aqueous phase after acid digestion, and Cr(VI) can be calculated by difference.



Quantitative Data

Parameter	Value (GFAAS)	Reference
Detection Limit	0.3 ng/mL (in MIBK phase)	[13]
Linear Range	0 - 50 ng/mL (in MIBK phase)	[13]
Wavelength	357.9 nm	Instrument specific
Atomization Temperature	~2500 °C	[13]

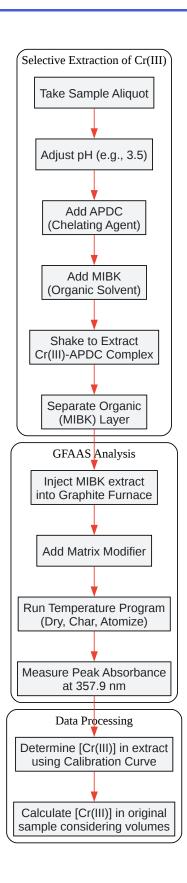
Experimental Protocol

- 1. Reagents and Materials
- Cr(III) and Cr(VI) Stock Standards.
- Ammonium Pyrrolidine Dithiocarbamate (APDC) Solution (e.g., 2-10% w/v).[13]
- Methyl Isobutyl Ketone (MIBK): Extraction solvent.
- pH Buffers: To adjust the aqueous sample to the optimal pH for complexation (e.g., pH 3.5).
 [13]
- Matrix Modifier: e.g., Magnesium Nitrate (Mg(NO₃)₂).[12]

2. Instrumentation

- Atomic Absorption Spectrometer with a graphite furnace atomizer (GFAAS) and a chromium hollow cathode lamp.
- Autosampler for injecting small volumes into the graphite tube.
- Separatory funnels for solvent extraction.
- 3. Experimental Workflow





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Caption: Workflow for Cr(III) determination using selective extraction and GFAAS.



4. Detailed Procedure

- Sample Preparation and Extraction:
 - 1. Place a known volume (e.g., 25 mL) of the sample into a separatory funnel.[13]
 - 2. Adjust the sample pH to the optimal range for Cr(III)-APDC complex formation (e.g., pH 3.5).[13]
 - 3. Add the APDC solution (e.g., 3 mL of 10% APDC) and mix.[13]
 - 4. Add a known volume of MIBK (e.g., 5 mL).[13]
 - 5. Shake the funnel vigorously for several minutes (e.g., 10-20 min) to extract the Cr(III)-APDC complex into the organic phase.[13]
 - 6. Allow the layers to separate, then collect the MIBK (top) layer for analysis.
- GFAAS Measurement:
 - 1. Set up the GFAAS instrument with a chromium hollow cathode lamp and align it.
 - 2. Program the furnace with an appropriate temperature profile for drying, charring (ashing), and atomization (e.g., atomize at 2500°C).[13]
 - 3. Inject a small, precise volume (e.g., 20 μL) of the MIBK extract containing the Cr(III) complex into the graphite tube.[12] A matrix modifier may be added.[12]
 - 4. Initiate the temperature program and record the peak absorbance signal during atomization.
- Data Analysis:
 - 1. Prepare a calibration curve by extracting a series of Cr(III) standards using the same procedure.
 - 2. Determine the concentration of Cr(III) in the MIBK extract from the calibration curve.



3. Calculate the original concentration in the aqueous sample, accounting for the initial sample volume and the volume of the MIBK extract.

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